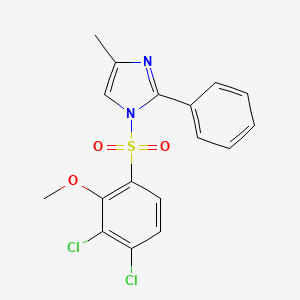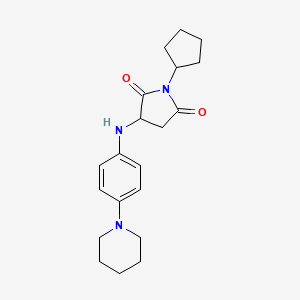
1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione” contains several functional groups. It has a cyclopentyl group, a phenyl group, a piperidinyl group, and a pyrrolidine-2,5-dione group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amino group could participate in a variety of reactions, such as condensation reactions or nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and the dione could influence its solubility in different solvents .科学的研究の応用
Aromatase Inhibition for Estrogen-Dependent Diseases
A study explored the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, focusing on their in vitro inhibitory activity against human placental aromatase. This enzyme converts androgens to estrogens, and its inhibition is crucial in treating estrogen-dependent diseases like mammary tumors. One compound exhibited significant inhibitory activity, making it a potential candidate for treating such diseases (Hartmann et al., 1992).
Antimicrobial and Antitubercular Activity
Another study focused on the synthesis of highly functionalized dispiro heterocycles and their in vitro antimicrobial activity against various bacteria and fungi, as well as antitubercular activity against Mycobacterium tuberculosis. The findings revealed that some compounds exhibited significant antimicrobial and antitubercular activities, comparable to standard drugs (Dandia et al., 2013).
Synthesis and Biological Evaluation
A study on the synthesis and biological evaluation of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine highlighted an efficient pathway to synthesize these compounds. The regioselectivity of the reaction was influenced by the presence of additional aminomethylpyridine, suggesting alternative pathways to the product pyrroles (Klappa et al., 2002).
将来の方向性
作用機序
Target of Action
The compound “1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione” is a functionalized cereblon ligand . Cereblon is a protein that serves as a primary target for thalidomide and its analogs . It plays a crucial role in the ubiquitin-proteasome system, a critical pathway for protein degradation in cells .
Mode of Action
This compound interacts with its target, cereblon, by forming a complex that can be utilized in the development of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting the ubiquitin-proteasome system to degrade specific proteins within the cell . The compound’s amine group allows for rapid conjugation with carboxyl linkers via peptide coupling reactions, making it a valuable building block for creating a protein degrader library .
Biochemical Pathways
The compound’s interaction with cereblon affects the ubiquitin-proteasome system, a pathway responsible for protein degradation . By forming a complex with cereblon, the compound can influence the degradation of specific proteins within the cell . This can have downstream effects on various cellular processes, depending on the proteins targeted for degradation.
Pharmacokinetics
The compound’s ability to rapidly conjugate with carboxyl linkers suggests it may have favorable absorption and distribution characteristics
Result of Action
The primary result of the compound’s action is the targeted degradation of specific proteins within the cell . This can influence various cellular processes and potentially lead to therapeutic effects, depending on the proteins targeted. For instance, in the context of PROTACs, the degradation of disease-related proteins can lead to the alleviation of disease symptoms .
特性
IUPAC Name |
1-cyclopentyl-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-19-14-18(20(25)23(19)17-6-2-3-7-17)21-15-8-10-16(11-9-15)22-12-4-1-5-13-22/h8-11,17-18,21H,1-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPNIPZMOIRGAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2516828.png)
![5-Acetyl-2-amino-4-(4-fluorophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B2516830.png)
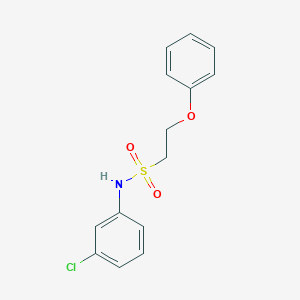
![N-benzyl-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2516832.png)

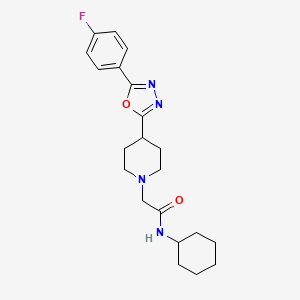
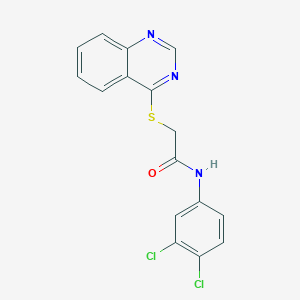
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516842.png)
![1,7-dimethyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2516843.png)
![2,4-difluoro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2516845.png)
![1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2516846.png)
![2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2516847.png)
![N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2516848.png)
